1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a benzoylphenoxy group, a dimethyl-1H-1,2,4-triazolyl group, and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the benzoylphenoxy intermediate: This step involves the reaction of 4-hydroxybenzophenone with an appropriate halogenating agent to form 4-benzoylphenoxy halide.
Introduction of the triazole ring: The 4-benzoylphenoxy halide is then reacted with 3,5-dimethyl-1H-1,2,4-triazole under basic conditions to form the desired triazole intermediate.
Final coupling reaction: The triazole intermediate is then coupled with an appropriate propan-2-ol derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to form a benzyl alcohol derivative.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-benzoylphenoxy)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: Lacks the dimethyl groups on the triazole ring.
1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Has an ethanol moiety instead of propan-2-ol.
Uniqueness
1-(4-benzoylphenoxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to the presence of both the benzoylphenoxy and dimethyl-1H-1,2,4-triazolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[4-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-21-15(2)23(22-14)12-18(24)13-26-19-10-8-17(9-11-19)20(25)16-6-4-3-5-7-16/h3-11,18,24H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHOZRUXNBWNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.